Home > Products > Screening Compounds P97934 > Indirubin-3'-monoxime
Indirubin-3'-monoxime - 160807-49-8

Indirubin-3'-monoxime

Catalog Number: EVT-271021
CAS Number: 160807-49-8
Molecular Formula: C16H11N3O2
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indirubin-3'-monoxime is a synthetic, cell-permeable derivative of indirubin, a naturally occurring bis-indole alkaloid found in the traditional Chinese medicine recipe Danggui Longhui Wan. [, , , ] I3M is classified as a cyclin-dependent kinase (CDK) inhibitor, exhibiting inhibitory activity against various CDKs, particularly CDK1, CDK2, and CDK5. [, , ] It also demonstrates inhibitory activity against glycogen synthase kinase-3β (GSK-3β), signal transducer and activator of transcription 3 (STAT3), and the aryl hydrocarbon receptor. [, , ] I3M has emerged as a valuable tool in scientific research, particularly in the fields of oncology, neurology, and immunology, due to its multi-target inhibitory profile and the ability to modulate various cellular processes, including cell cycle progression, apoptosis, inflammation, and angiogenesis.

Indirubin

Compound Description: Indirubin is a natural bis-indole alkaloid and the active ingredient of Danggui Longhui Wan, a traditional Chinese medicinal recipe used to treat various conditions, including chronic myelogenous leukemia. Indirubin exhibits antitumor properties primarily attributed to its antimitotic effects. []

Relevance: Indirubin is the parent compound of Indirubin-3'-monoxime. While Indirubin displays potent antitumor activity, Indirubin-3'-monoxime generally demonstrates greater potency and improved solubility. []

6-Bromo-indirubin-3′-oxime (6BIO)

Compound Description: 6BIO is a derivative of Indirubin-3'-monoxime, designed and synthesized to improve upon the parent compound's antitumor properties. []

Relevance: 6BIO exhibits significantly stronger cytotoxicity and more profound inhibition of cell proliferation compared to Indirubin-3'-monoxime. [] This enhanced activity highlights the impact of structural modifications on biological activity within this class of compounds.

5′-Nitro-indirubinoxime (5′-NIO)

Compound Description: 5′-NIO is another derivative of Indirubin, synthesized and investigated for its antitumor properties. [] It acts as a potent inhibitor of CDK-2, a key regulator of the cell cycle, leading to apoptosis in human lung cancer cells. []

Relevance: Similar to Indirubin-3'-monoxime, 5′-NIO demonstrates the antitumor potential of indirubin derivatives. [] The structural modifications in 5′-NIO highlight the ability to target specific CDKs for enhanced anti-cancer activity.

5′-Fluoro-indirubinoxime (5′-FIO)

Compound Description: 5′-FIO is a novel indirubin derivative synthesized alongside 5′-NIO and 5′-TAIO. [] This compound exhibits potent antiproliferative activity against various human cancer cell lines. []

Relevance: The structural variation of the fluorine atom in 5′-FIO compared to Indirubin-3'-monoxime showcases the exploration of diverse substituents to potentially enhance the antitumor activity of the parent compound. []

5′-Trimethylacetamino-indirubinoxime (5′-TAIO)

Compound Description: 5′-TAIO is a novel indirubin derivative synthesized and evaluated for its antitumor activity. [] It demonstrates significant inhibitory effects on tumor cell proliferation in vitro. []

Relevance: This compound, with its unique trimethylacetamino group at the 5' position, underscores the ongoing effort to optimize the structure of Indirubin-3'-monoxime for improved therapeutic potential. []

Source and Classification

Indirubin-3'-monoxime is classified as an organic compound belonging to the indole family, specifically as an indoline derivative. It has been identified as a selective and potent inhibitor of cyclin-dependent kinases, which play crucial roles in cell cycle regulation. The compound's chemical structure is represented by the formula C16H11N3O2C_{16}H_{11}N_{3}O_{2} and it has an average molecular weight of approximately 277.28 g/mol .

Synthesis Analysis

The synthesis of indirubin-3'-monoxime involves several methods, primarily focusing on modifying the indirubin scaffold to enhance its biological activity. Notably, a study synthesized 29 derivatives of indirubin-3'-monoxime through reactions that typically involve the introduction of various substituents at specific positions on the indirubin structure. The synthetic pathway often employs oxime formation techniques, where the carbonyl group of indirubin reacts with hydroxylamine derivatives under acidic or basic conditions to yield the desired monoxime product .

Key parameters in these synthesis processes include:

  • Reaction Conditions: Temperature control and reaction time are critical for optimizing yield.
  • Purification Methods: Techniques such as recrystallization or chromatography are used to isolate pure compounds.
Molecular Structure Analysis

Indirubin-3'-monoxime features a complex molecular structure characterized by a biindole framework. The structural analysis reveals that it contains a hydroxylamine functional group (–N=OH) attached to the carbonyl carbon of the indirubin moiety. This modification significantly influences its biological properties. The stereochemistry around the oxime group can also affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indirubin-3'-monoxime participates in various chemical reactions, primarily due to its functional groups. It can undergo:

  • Oxidation: Transforming into more reactive species that may interact with cellular components.
  • Hydrolysis: Leading to the regeneration of indirubin under certain conditions.
  • Complexation: Interacting with metal ions or other biomolecules, which may enhance its pharmacological effects.

The compound's reactivity is essential for its antibacterial and anticancer activities, as it can disrupt cellular processes in target organisms or cells .

Mechanism of Action

The mechanism of action of indirubin-3'-monoxime primarily involves its role as a cyclin-dependent kinase inhibitor. By inhibiting these kinases, it effectively halts cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells . Additionally, it has been shown to induce autophagic cell death in certain leukemia cell lines, suggesting multiple pathways through which it exerts its cytotoxic effects.

Studies indicate that indirubin-3'-monoxime increases cell membrane permeability in bacteria like Staphylococcus aureus, contributing to its antibacterial properties by allowing intracellular accumulation of toxic substances .

Physical and Chemical Properties Analysis

Indirubin-3'-monoxime exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under ambient conditions but may degrade under extreme pH or temperature changes.
  • Melting Point: Specific melting point data varies depending on purity but generally falls within a typical range for organic compounds of similar structure.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Indirubin-3'-monoxime holds promise in various scientific applications:

  • Anticancer Research: Its ability to inhibit cyclin-dependent kinases makes it a candidate for developing new cancer therapies.
  • Antibacterial Agents: Demonstrated efficacy against multi-drug-resistant strains of bacteria positions it as a potential lead compound for new antibiotics.
  • Cell Biology Studies: Its effects on cell cycle dynamics provide valuable insights into cellular mechanisms and potential therapeutic targets .
Molecular Mechanisms of Action

Kinase Inhibition Dynamics

Cyclin-Dependent Kinase (CDK) Family Selectivity

Indirubin-3'-monoxime (I3MO) exhibits potent and selective inhibition against multiple cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. Biochemical studies confirm its primary targeting of CDK1/cyclin B, CDK2/cyclin E, and CDK5/p35 complexes, with half-maximal inhibitory concentrations (IC₅₀) typically in the sub-micromolar range (0.1–5 µM) [1] [3]. This selective inhibition disrupts phosphorylation of retinoblastoma protein (Rb) and other CDK substrates, leading to G₂/M phase arrest in diverse cancer cell lines [3] [8]. Notably, I3MO’s binding mode involves competitive inhibition at the ATP-binding site of CDKs, leveraging its bis-indole structure to mimic purine interactions [1]. In HBL-100 cells, I3MO treatment induces endoreplication—a aberrant DNA replication without mitosis—resulting in polyploidy and subsequent necrotic cell death, underscoring its unique anti-mitotic mechanism [3].

Table 1: Selectivity Profile of I3MO Against CDK Family Members

CDK IsoformPrimary ComplexBiological Consequence of InhibitionReported IC₅₀ Range
CDK1Cyclin BG₂/M arrest; endoreplication0.22 - 0.45 µM
CDK2Cyclin E/AG₁/S arrest; impaired S-phase entry0.15 - 1.2 µM
CDK5p35Neuronal differentiation defects0.10 - 0.30 µM
CDK4/6Cyclin DWeak activity (IC₅₀ > 10 µM)> 10 µM

Aurora Kinase Isoform-Specific Targeting

I3MO demonstrates significant inhibitory activity against Aurora kinases, particularly Aurora B, a key regulator of chromosomal segregation and cytokinesis [1]. While it targets all three isoforms (Aurora A, B, C), mechanistic studies reveal its strongest affinity for Aurora B (IC₅₀ ~ 0.12 µM), disruption of which leads to defective spindle assembly, chromosome misalignment, and mitotic catastrophe [1]. This isoform selectivity arises from structural differences in the kinase active sites, allowing I3MO to preferentially bind Aurora B’s hydrophobic pocket. In multiple myeloma cells, combined inhibition of Aurora kinases and CDKs by I3MO amplifies mitotic stress, contributing to synergistic anti-tumor effects [1] [2].

Glycogen Synthase Kinase-3β (GSK-3β) Modulation

I3MO acts as a competitive inhibitor of GSK-3β (IC₅₀ ≈ 22 nM), a serine/threonine kinase involved in Wnt/β-catenin signaling, metabolism, and apoptosis regulation [7] [8]. By blocking GSK-3β-mediated phosphorylation of β-catenin, I3MO stabilizes this transcriptional co-activator, promoting its nuclear translocation and activation of pro-survival genes [8]. Paradoxically, prolonged I3MO exposure in leukemia cells (e.g., K562, JM1) induces mitochondrial apoptosis via GSK-3β-dependent Mcl-1 downregulation and Bax activation [8]. This dual role highlights context-dependent outcomes of GSK-3β inhibition—either pro-oncogenic or tumor-suppressive—based on cellular background and treatment duration.

c-Jun N-Terminal Kinase (JNK1) Inhibition

I3MO suppresses JNK1 activity (IC₅₀ ~ 1.5 µM), attenuating stress-induced phosphorylation of c-Jun and other transcription factors [6]. In renal cell carcinoma (RCC) models, JNK1 inhibition correlates with reduced expression of survivin, an inhibitor of apoptosis protein (IAP), sensitizing cells to intrinsic apoptosis [6]. This pathway modulation complements I3MO’s core CDK/GSK-3β inhibition, broadening its anti-proliferative impact.

Proteasome Inhibition and Protein Homeostasis Disruption

Beyond kinase inhibition, I3MO directly impairs proteasome function by targeting regulatory particles. In multiple myeloma (MM), I3MO binds PSME3 (PA28γ) and PSME4 (PA200), proteasome activators critical for substrate recognition and processing [2]. This interaction reduces chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) proteolytic activities by 40–70%, leading to accumulation of polyubiquitinated proteins and proteotoxic stress [2]. Clinically, PSME3/4 overexpression correlates with bortezomib resistance in relapsed/refractory MM (RRMM), positioning I3MO as a resensitizing agent. Knockdown of PSME3 or PSME4 mimics I3MO’s effects, validating these targets [2].

Table 2: I3MO-Mediated Proteasome Inhibition Mechanisms

TargetFunctionEffect of I3MODownstream Consequence
PSME3 (PA28γ)11S proteasome activatorBinds and downregulates expression↓ Proteasomal degradation
PSME4 (PA200)Proteasome assembly/recruitmentBinds and promotes degradation↑ Aggresome formation
NF-κBTranscription factorInhibits nuclear translocation↓ Anti-apoptotic gene expression
USP7Deubiquitinating enzymeDownregulates expression↑ NEK2 degradation

Novel Targets: TRIM28 and Transcriptional Reprogramming

Recent studies identify TRIM28 (Tripartite Motif-Containing 28) as a critical target of I3MO derivatives like I3MV-8b [4]. TRIM28 acts as an E3 ubiquitin ligase and transcriptional scaffold, promoting expression of proteasome subunits (e.g., PSMB5, PSMC1) and autophagy genes (e.g., ATG5, LC3) [4]. I3MV-8b reduces TRIM28 transcription by >50%, depleting proteasome/autophagy components and disrupting protein homeostasis. TRIM28 also interacts with 14-3-3ζ, accelerating its ubiquitin-mediated degradation; this impairs autophagy initiation by releasing Beclin-1 inhibition [4]. Consequently, dual suppression of proteasomal and autophagic pathways induces paraprotein overload, a vulnerability exploitable in MM therapy.

Apoptosis and Autophagy Modulation

Intrinsic Apoptosis Pathway

I3MO triggers mitochondrial apoptosis through multi-faceted mechanisms:

  • DNA Damage: Induces γH2AX foci and ATM activation in MM cells [2].
  • Survivin Downregulation: Reduces survivin mRNA/protein levels via JNK1 inhibition and transcriptional repression [5] [6].
  • Bcl-2 Family Modulation: Upregulates pro-apoptotic Bax/Bid while downregulating Bcl-2 and Mcl-1 [6] [8].In ALL and CML cells, caspase-3 activation by I3MO cleaves PARP-1, executing apoptosis [8].

Autophagy Induction and Dual Inhibition

I3MO promotes autophagosome formation via LC3-II conversion and Beclin-1 upregulation in leukemia cells [8]. However, when combined with proteasome inhibitors (e.g., bortezomib), it creates dual protein homeostasis disruption: proteasome inhibition increases misfolded proteins, while autophagy blockade (via TRIM28/14-3-3ζ suppression) prevents their clearance [4]. This synergy overwhelms MM cells, enhancing apoptosis.

Properties

CAS Number

160807-49-8

Product Name

Indirubin-3'-monoxime

IUPAC Name

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H

InChI Key

FQCPPVRJPILDIK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O

Solubility

Soluble in DMSO

Synonyms

indirubin 3'-oxime
indirubin-3'-monoxime

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.